molecular formula C16H23ClO4 B15076907 alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid CAS No. 16668-47-6

alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid

Cat. No.: B15076907
CAS No.: 16668-47-6
M. Wt: 314.80 g/mol
InChI Key: JKZPRSYNGKECDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid typically involves the chlorination of 5,7-dimethyl-1,3-adamantanediacetic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted adamantane derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced adamantane derivatives.

Comparison with Similar Compounds

Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid can be compared with other similar compounds such as:

These compounds share the adamantane core structure but differ in the number and position of substituents, which can significantly affect their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

CAS No.

16668-47-6

Molecular Formula

C16H23ClO4

Molecular Weight

314.80 g/mol

IUPAC Name

2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]-2-chloroacetic acid

InChI

InChI=1S/C16H23ClO4/c1-13-4-14(2)6-15(5-13,3-10(18)19)9-16(7-13,8-14)11(17)12(20)21/h11H,3-9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

JKZPRSYNGKECDY-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)Cl)CC(=O)O)C

Origin of Product

United States

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